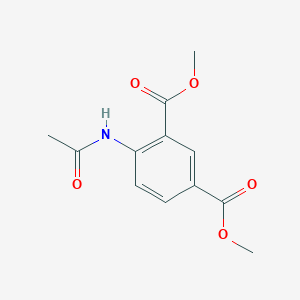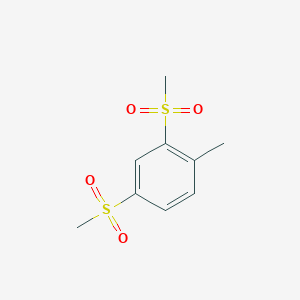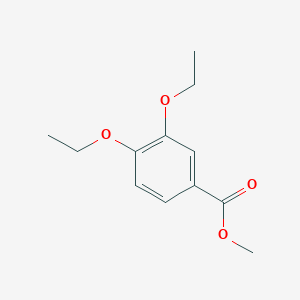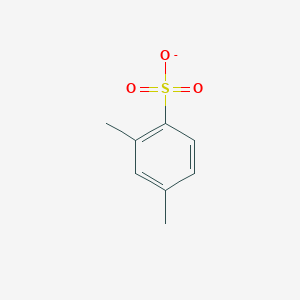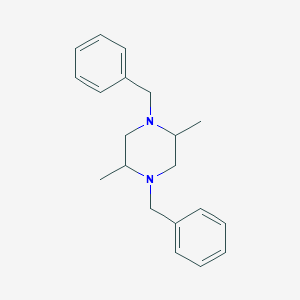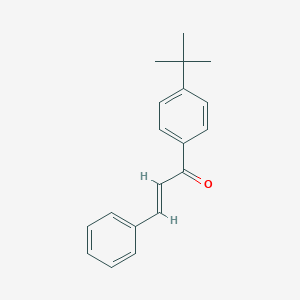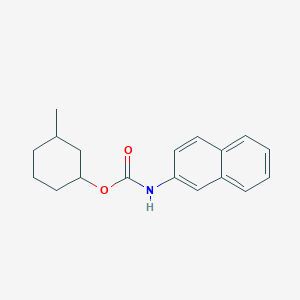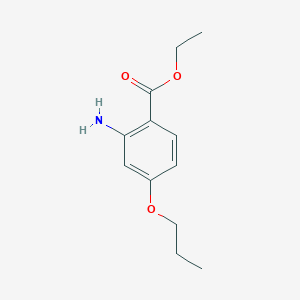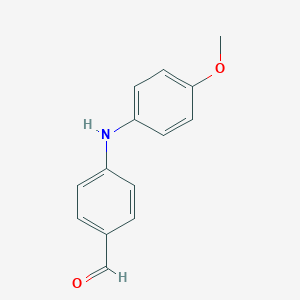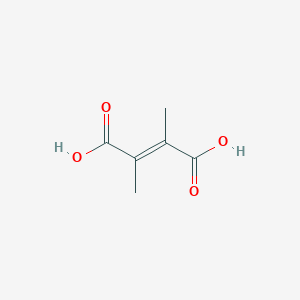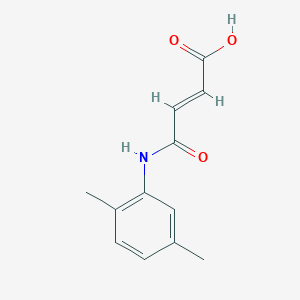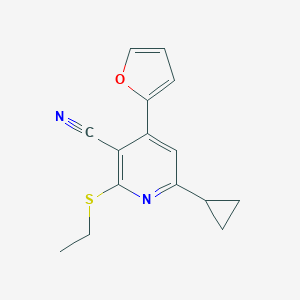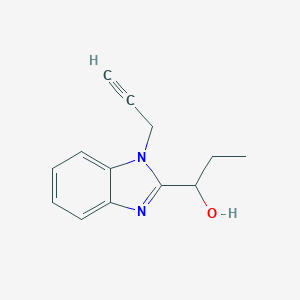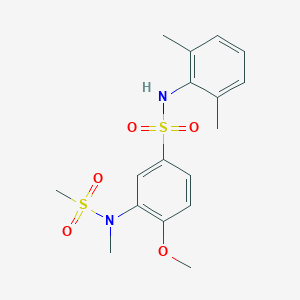![molecular formula C15H13NO2 B253643 1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)
1-isobutyrylbenzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isobutyrylbenzo[cd]indol-2(1H)-one, also known as Isobutyryl-L-tryptophan, is a chemical compound that belongs to the class of indole derivatives. It has been found to possess various biological activities and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of 1-isobutyrylbenzo[cd]indol-2(1H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in the biosynthesis of nucleic acids. Moreover, it has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
1-isobutyrylbenzo[cd]indol-2(1H)-one has been shown to affect various biochemical and physiological processes. It has been reported to modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. Moreover, it has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, such as thymidylate synthase and dihydrofolate reductase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-isobutyrylbenzo[cd]indol-2(1H)-one in lab experiments include its potent anti-tumor and anti-inflammatory effects, as well as its ability to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-isobutyrylbenzo[cd]indol-2(1H)-one. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Moreover, its antiviral activity against herpes simplex virus type 1 and type 2 suggests that it may have potential as a treatment for viral infections. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-isobutyrylbenzo[cd]indol-2(1H)-one is a multi-step process that involves the condensation of isobutyric acid with tryptophan, followed by cyclization of the resulting intermediate to form the final product. The reaction is usually carried out under acidic conditions and requires careful control of temperature and reaction time to obtain a high yield of the desired product.
Applications De Recherche Scientifique
1-isobutyrylbenzo[cd]indol-2(1H)-one has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its anti-inflammatory effects have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. Moreover, it has been reported to possess antiviral activity against herpes simplex virus type 1 and type 2.
Propriétés
Nom du produit |
1-isobutyrylbenzo[cd]indol-2(1H)-one |
|---|---|
Formule moléculaire |
C15H13NO2 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
1-(2-methylpropanoyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C15H13NO2/c1-9(2)14(17)16-12-8-4-6-10-5-3-7-11(13(10)12)15(16)18/h3-9H,1-2H3 |
Clé InChI |
JVGCZMVZVZKSTI-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
SMILES canonique |
CC(C)C(=O)N1C2=CC=CC3=C2C(=CC=C3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



